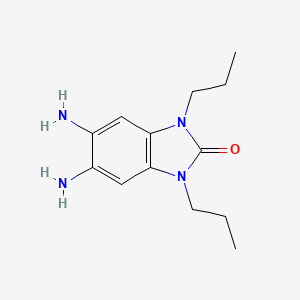

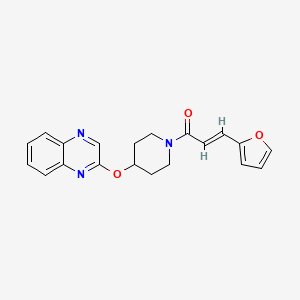

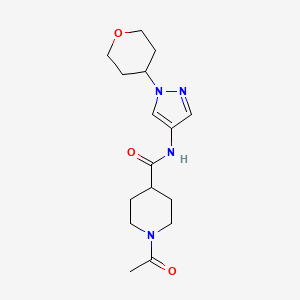

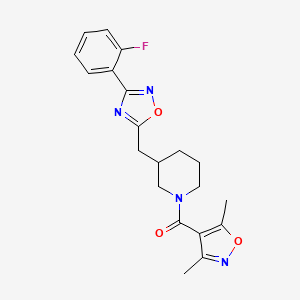

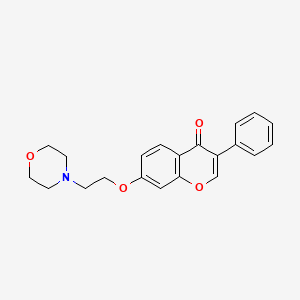

![molecular formula C17H10ClN3O2S B2911283 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 865287-42-9](/img/structure/B2911283.png)

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

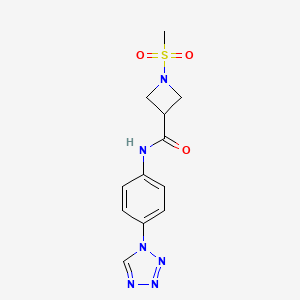

The compound “3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds that possess various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves various methods. One method involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization . This reaction occurs in the presence of THF and TEA at optimized temperature ranges, which derived selenosemicarbazide as intermediates for 2-amino-1,3,4-oxadiazoles derivatives formation as end product .Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including “3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide”, consists of a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of these compounds is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole derivatives include annulation reaction, followed by desulfurization/intramolecular rearrangement . These reactions can yield a maximum of 94% .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with oxadiazole structures have been evaluated for their antimicrobial action against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Activity

Oxadiazole derivatives have been developed and evaluated against different cancer cell lines like HeLa and MCF-7, showing potential as anticancer agents .

Antithrombotic Agent

Similar compounds have been investigated for their antithrombotic properties, which could make them candidates for the prevention and treatment of thromboembolic diseases .

Antidepressant-like Effects

Some oxadiazole compounds have shown good results similar to the drug fluoxetine, suggesting potential use as antidepressants .

Histamine H3-Receptor Antagonists

Oxadiazole moieties have been used to design selective histamine H3-receptor antagonists with NO-donor properties .

Control of Plant Diseases

Derivatives of oxadiazoles have shown effective control over bacterial, fungal, and plant-parasitic nematodes, indicating their use in agriculture for disease control .

Zukünftige Richtungen

The future directions for the research on “3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their broad range of biological activities, these compounds could be further studied for their potential use in treating various diseases .

Eigenschaften

IUPAC Name |

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O2S/c18-13-11-8-4-5-9-12(11)24-14(13)15(22)19-17-21-20-16(23-17)10-6-2-1-3-7-10/h1-9H,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNAKOSQLDCJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-thiomorpholinoethanone](/img/structure/B2911205.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2911207.png)

![3-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2911210.png)

![6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2911213.png)

![2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2911223.png)